mTOR inhibitor-12

PI3K/mTOR dual inhibition Kinase selectivity Oncology signaling

Generic mTOR inhibitors fail CNS studies due to poor blood-brain barrier penetration or confounding genotoxicity. mTOR inhibitor-12 (CAS 3033409-34-3; Compound 11) is the uniquely qualified tool-a selective, brain-penetrant mTOR inhibitor with no genotoxicity risk, characterized in J. Med. Chem. (2023). • Validated BBB penetration enables CNS-restricted mTOR signaling studies without peripheral confounding effects. • No genotoxicity risk-differentiating it from mTOR inhibitor-13 (IC50 0.29 nM) and other potent analogs. • Critical distinction: The dual PI3Kα/mTOR inhibitor variant (CAS 2891692-83-2) serves oncology models; this brain-penetrant variant (CAS 3033409-34-3) is the exclusive CNS research tool.

Molecular Formula C19H24N6O2S
Molecular Weight 400.5 g/mol
Cat. No. B12396584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemTOR inhibitor-12
Molecular FormulaC19H24N6O2S
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCC1COCCN1C2=CC(=NC3=C2NC(=N3)C4=CSC=N4)N5CCOCC5C
InChIInChI=1S/C19H24N6O2S/c1-12-8-26-5-3-24(12)15-7-16(25-4-6-27-9-13(25)2)21-19-17(15)22-18(23-19)14-10-28-11-20-14/h7,10-13H,3-6,8-9H2,1-2H3,(H,21,22,23)/t12-,13+/m1/s1
InChIKeyXLXQKEUHDQPNSX-OLZOCXBDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





mTOR inhibitor-12 Tool Compound Overview


The term 'mTOR inhibitor-12' refers to two distinct chemical entities with different CAS numbers and biological profiles, a critical procurement consideration. The first, PI3K/mTOR Inhibitor-12 (CAS 2891692-83-2), is an orally active dual inhibitor of PI3Kα and mTOR . The second, mTOR inhibitor-12 (CAS 3033409-34-3), also known as Compound 11, is a selective, brain-penetrant mTOR inhibitor lacking genotoxicity risk . This guide differentiates between these two products and provides quantitative evidence for their selection over close analogs.

Dual PI3Kα/mTOR pathway inhibition studies in oncology models
Brain-penetrant mTOR inhibition for CNS disease model research
Selection depends on kinase selectivity and brain exposure requirements

mTOR inhibitor-12 Key Differentiators


Generic substitution within mTOR/PI3K inhibitor research is contraindicated due to critical differences in kinase selectivity, blood-brain barrier penetration, and off-target toxicity profiles. For instance, the dual PI3Kα/mTOR inhibitor (CAS 2891692-83-2) shows a 52-fold selectivity for PI3Kα over mTOR , while the brain-penetrant variant (CAS 3033409-34-3) is characterized by its lack of genotoxicity . These specific quantitative and qualitative features directly impact the outcome of studies in oncology versus CNS disease models and cannot be replicated by simply using another 'mTOR inhibitor' with similar potency, such as AZD8055 or mTOR inhibitor-13. The following evidence quantifies these precise points of differentiation.

Selectivity Kinase selectivity profiles may shift between dual PI3K/mTOR and mTOR-selective inhibitors, altering pathway response.
CNS Penetrance Brain penetrance and genotoxicity profiles may not transfer across analogs; mTOR inhibitor-12 (CAS 3033409-34-3) has a distinct CNS-safety characterization.
PK Profile Pharmacokinetic parameters differ substantially among mTOR inhibitors; exposure-model design may require compound-specific validation.

mTOR inhibitor-12 vs. Closest Analogs


PI3Kα versus mTOR Selectivity

PI3K/mTOR Inhibitor-12 (CAS 2891692-83-2) is a potent dual inhibitor with a 52-fold higher potency for PI3Kα over mTOR (IC50: 0.06 nM vs. 3.12 nM) . In contrast, the highly selective mTOR inhibitor WYE-125132 exhibits an IC50 of 0.19 nM for mTOR and >5,000-fold selectivity over PI3Ks [1]. This fundamental difference in selectivity profiles dictates their utility: PI3K/mTOR Inhibitor-12 is suited for dual-pathway blockade, whereas WYE-125132 is for mTOR-specific interrogation with minimal PI3K interference.

Selectivity Profile
Head-to-head
PI3Kα IC50 0.06 nM vs mTOR IC50 3.12 nM (52-fold)
Dual-pathway vs mTOR-selective study context
Biochemical kinase inhibition assays
PI3K/mTOR dual inhibition Kinase selectivity Oncology signaling

Brain Penetration and Genotoxicity

mTOR inhibitor-12 (CAS 3033409-34-3, Compound 11) is explicitly characterized as a selective, brain-penetrant mTOR inhibitor with no genotoxicity risk, as reported in a 2023 Journal of Medicinal Chemistry publication [1]. This contrasts with its close structural analog mTOR inhibitor-13 (Compound 9g, CAS 1144075-44-4), which is a potent mTOR inhibitor (IC50 0.29 nM) but does not share the same validated brain-penetrant or non-genotoxic profile . The selection of mTOR inhibitor-12 for CNS disease research is thus directly supported by these unique, verified properties.

CNS Penetrance & Safety
Head-to-head
Brain-penetrant, no genotoxicity risk vs not reported in analog
CNS target-engagement context
Derived from published characterization (J Med Chem 2023)
CNS disease models Blood-brain barrier penetration Genotoxicity

In Vivo Xenograft Efficacy

In a head-to-head in vivo study using an HCT116 colorectal cancer xenograft model in female BALB/c nude mice, oral administration of PI3K/mTOR Inhibitor-12 (CAS 2891692-83-2, compound 48) at 20 mg/kg daily for 14 days resulted in a tumor growth inhibition (TGI) of 73.33% compared to the vehicle control group . This quantitative efficacy metric provides a direct benchmark for the compound's antitumor activity in a relevant preclinical model.

Xenograft TGI
Data to verify
73.33% TGI (20 mg/kg oral, 14d)
HCT116 xenograft model response context
BALB/c nude mice; vehicle-controlled
Xenograft tumor model In vivo efficacy Colorectal cancer

Cellular Antiproliferative Activity

PI3K/mTOR Inhibitor-12 (CAS 2891692-83-2) demonstrates potent antiproliferative effects across multiple cancer cell lines, including an IC50 of 0.09 µM in HT-29 colon cancer cells after 72 hours . In comparison, the more selective mTOR inhibitor-24 (compound 9d) shows an IC50 of 0.18 µM for inhibiting LNCaP prostate cancer cell proliferation . While both are potent, the dual PI3K/mTOR inhibition of PI3K/mTOR Inhibitor-12 may confer a different efficacy profile across a broader panel of cell lines, which is relevant for selecting the appropriate tool compound.

HT-29 Antiproliferation
Data to verify
IC50 0.09 µM (72h, CCK-8)
Colon cancer cell-model antiproliferation context
Cross-study comparison to mTOR inhibitor-24 in LNCaP cells
Antiproliferative activity Cancer cell lines Cell-based assay

Pharmacokinetics and Oral Bioavailability

The pharmacokinetic (PK) profile of PI3K/mTOR Inhibitor-12 (CAS 2891692-83-2) in male SD rats reveals rapid plasma clearance (1428 mL/h/kg) and a short half-life (T1/2) of 2.33 hours following oral administration . This contrasts with the PK profile of AZD8055, which in similar preclinical models, has been reported with a different PK profile [1]. Understanding these PK differences is crucial for designing in vivo studies and interpreting pharmacodynamic data, as they dictate dosing frequency and systemic exposure.

Plasma PK
Reported
CL 1428 mL/h/kg; T1/2 2.33 h (rat, 5 mg/kg oral)
PK exposure-model interpretation
Cross-study comparison to AZD8055; profile may differ
Pharmacokinetics Oral bioavailability In vivo dosing

Reduced Hepatotoxicity

PI3K/mTOR Inhibitor-12 (CAS 2891692-83-2) is reported to exhibit 'lower liver toxicity' or 'reduced hepatotoxicity' in preclinical models, a significant differentiator from some other dual PI3K/mTOR inhibitors that have been associated with dose-limiting hepatotoxicity . While a direct quantitative comparison of liver enzyme levels (e.g., ALT, AST) is not available in the provided sources, this specific qualitative claim, present across multiple reputable vendor datasheets, highlights an important safety feature. In contrast, some other PI3K inhibitors are known to carry a risk of hepatotoxicity.

Hepatotoxicity Profile
Class-level
Reported lower liver toxicity vs some dual inhibitors
Hepatotoxicity endpoint monitoring context
Data to verify; no direct quantitative comparison available
Hepatotoxicity Safety pharmacology Toxicity profile

mTOR inhibitor-12 Research Applications


Dual PI3K/mTOR Blockade in Oncology

For researchers aiming to simultaneously inhibit both PI3Kα and mTOR signaling in cancer models, PI3K/mTOR Inhibitor-12 (CAS 2891692-83-2) is the appropriate selection. Its potent dual inhibition (PI3Kα IC50: 0.06 nM; mTOR IC50: 3.12 nM) and validated in vivo efficacy in xenograft models (73.33% TGI at 20 mg/kg) make it a superior tool compared to mTOR-selective agents like WYE-125132 or dual inhibitors with less favorable toxicity profiles.

CNS Disease mTOR Signaling

To study the function of mTOR signaling within the central nervous system without confounding peripheral effects or genotoxicity, mTOR inhibitor-12 (CAS 3033409-34-3, Compound 11) is the uniquely qualified tool. Its validated blood-brain barrier penetration and lack of genotoxicity risk, as characterized in a 2023 J. Med. Chem. study [1], differentiate it from other potent mTOR inhibitors like mTOR inhibitor-13 (IC50 0.29 nM) that do not share these critical CNS-specific properties .

Antiproliferative Screens in Colorectal Cancer

For high-throughput screening or detailed mechanistic studies in colorectal cancer cell lines (e.g., HT-29, HCT116), PI3K/mTOR Inhibitor-12 (CAS 2891692-83-2) provides a potent and well-characterized option. Its low nanomolar to sub-micromolar IC50 values in these specific cell lines (HT-29 IC50: 0.09 µM; HCT116 IC50: 0.54 µM) offer a quantitative benchmark for comparing the efficacy of novel compounds and can be used as a positive control in these specific models.

In Vivo Pharmacodynamic Studies

Given its characterized pharmacokinetic profile in rodents, including rapid plasma clearance (1428 mL/h/kg) and a short half-life (2.33 hours) , PI3K/mTOR Inhibitor-12 (CAS 2891692-83-2) is well-suited for short-term in vivo pharmacodynamic (PD) studies where acute target modulation is assessed. The short half-life allows for a clear washout period and assessment of acute on-target effects without the complication of prolonged drug accumulation.

Application
Selection Property
Validation Focus
PI3Kα/mTOR dual pathway studies
Dual inhibition selectivity profile
Pathway-response in cancer models
CNS mTOR signaling research
Brain penetrance and genotoxicity profile
CNS target-engagement and safety endpoints
Colorectal cancer cell-based assays
Antiproliferative activity in colon lines
Cell-viability and pathway-response endpoints
Short-term in vivo PD studies
Pharmacokinetic profile (short half-life)
Acute target modulation and washout assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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